Ethyl 3-[(3-hydroxypropyl)amino]propanoate
Description
Ethyl 3-[(3-hydroxypropyl)amino]propanoate is an ester derivative of propanoic acid featuring a 3-hydroxypropylamino substituent at the β-position.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(3-hydroxypropylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8(11)4-6-9-5-3-7-10/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQXQLNFSAFKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651270 | |
| Record name | Ethyl N-(3-hydroxypropyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10494-80-1 | |
| Record name | Ethyl N-(3-hydroxypropyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis and Amidation
Azide Pathway
- Conversion of hydrazides to azides via diazotization, then coupling with primary or secondary amines to produce amino derivatives. This pathway offers high yields and straightforward workup.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ester hydrolysis | KOH in alcohol-water | 78°C, 6h | >90% | Produces carboxylic acid |
| Azide formation | NaNO₂, HCl | 0°C, 1h | Quantitative | Efficient conversion |
| Amidation | DCC/NHS | Room temp, 12h | 75-85% | Widely used coupling method |
- Flexibility in introducing various amino groups.
- High efficiency and yields.
C–C Coupling Strategies for Structural Diversification
Method Overview:
Transforming hydroxyl groups into better leaving groups (trichloroacetimidates or acetates) enables subsequent C–C bond formation with aromatic or alkyl nucleophiles, expanding the compound's diversity.
Formation of Trichloroacetimidates and Acetates
C–C Bond Formation
- Nucleophilic addition of activated arenes or alkyls to the intermediates yields various derivatives, including aryl-substituted esters.
| Intermediate | Reagent | Catalyst | Product | Yield | Reaction Conditions |
|---|---|---|---|---|---|
| Ester 3 | Trichloroacetonitrile | DBU | Trichloroacetimidate 9 | 80-85% | Dichloromethane, room temp, 2h |
| 9 + Anisole | TMSOTf | - | 11a | 78% | Room temp, 24h |
- Enables structural diversification.
- High yields with mild conditions.
Patent-Disclosed Methods for Specific Derivatives
Preparation of Ethyl 3-(pyridin-2-ylamino)propanoate:
- Involves condensation of 2-aminopyridine with ethyl acrylate under trifluoromethanesulfonic acid catalysis, followed by purification steps, yielding high-purity product (~80-85%).
- Use of inexpensive raw materials.
- Simple, environmentally friendly process.
- High product purity and yield.
Data Summary Table: Comparison of Preparation Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Advantages |
|---|---|---|---|---|---|
| Direct amino ester synthesis | 3-Nitrobenzaldehyde, Meldrum's acid | SnCl₂, ethanol, reflux | 80-83% | 16-20h | Short, high-yield, straightforward |
| Hydrolysis + amidation | Esters, amines, DCC/NHS | KOH, DCC, NHS | 75-90% | 12-24h | Versatile, high yields |
| C–C coupling via trichloroacetimidates | Ester 3 , arenes, acetonitrile | DBU, Lewis acids | 78-85% | 2-24h | Structural diversification, mild conditions |
| Patent method (pyridinyl derivatives) | 2-Aminopyridine, ethyl acrylate | Triflic acid, recrystallization | 80-85% | 16-20h | Cost-effective, high purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-hydroxypropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-[(3-oxopropyl)amino]propanoate.
Reduction: Formation of ethyl 3-[(3-hydroxypropyl)amino]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Properties
Recent studies indicate that compounds similar to ethyl 3-[(3-hydroxypropyl)amino]propanoate exhibit antihypertensive effects. They act by modulating vascular resistance and improving endothelial function, which can be beneficial in treating hypertension and related cardiovascular diseases .
1.2 Neuroprotective Effects
Research has shown that derivatives of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress and inflammation in neuronal tissues .
1.3 Antidiabetic Applications
this compound has been investigated for its potential role in managing diabetes. It may enhance insulin sensitivity and glucose uptake in peripheral tissues, thus contributing to better glycemic control .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment .
2.2 Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles makes it a candidate for developing advanced pharmaceutical formulations .
Industrial Applications
3.1 Chemical Synthesis
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it valuable in producing specialty chemicals and pharmaceuticals .
3.2 Agrochemical Use
There is potential for this compound in agrochemical formulations, particularly as a growth regulator or pesticide adjuvant. Its biochemical activity could enhance the efficacy of existing agrochemicals by improving their absorption and retention in plants .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-hydroxypropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Amino-Substituted Propanoate Esters
- Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate (CAS 884512-77-0) Structure: Features dual ester groups and an amide linkage. Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.25 g/mol). Key Differences: The additional ethoxy-oxopropyl group increases molecular complexity and likely reduces volatility compared to the target compound. This structural variation may favor applications in polymer chemistry or as a synthetic intermediate .
- Ethyl 3-cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate (CAS 2325359-14-4) Structure: Incorporates a cyclopropyl ring and a 4-methylbenzylamino group. Molecular Formula: C₁₆H₂₃NO₂ (MW: 261.36 g/mol). Contrasts with the target compound’s hydrophilic hydroxypropyl group .
Sulfur-Containing Propanoate Esters
- Ethyl 3-(methylthio)propanoate Structure: Methylthio (-SMe) substituent at the β-position. Key Properties: High odor activity value (OAV = 1,693.33) in pineapple pulp, indicating significant contribution to aroma. The sulfur atom enhances volatility and reactivity, making it valuable in flavor/fragrance industries.
Arylpropanoate Derivatives
- Methyl/Ethyl 3-phenylpropanoate Structure: Aromatic phenyl substituent at the β-position. Synthesis: High yields (70–97%) reported for methyl/ethyl esters, suggesting efficient synthetic routes. Applications: Used as building blocks in agrochemicals or pharmaceuticals. The phenyl group enhances UV stability and rigidity compared to the flexible hydroxypropylamino chain in the target compound .
Carboxylic Acid Derivatives
- 3-Hydroxypropionic Acid (3-HP) Structure: Carboxylic acid analog without the ester or amino groups. Applications: Key precursor for bioplastics (e.g., acrylic acid) and bio-based chemicals. The ester form (target compound) may offer improved stability or controlled release in industrial processes .
Key Findings and Implications
- Functional Group Impact: Hydroxypropylamino groups enhance polarity and biocompatibility, favoring biomedical applications. Sulfur-containing groups (e.g., methylthio) increase volatility, making them suitable for flavor industries. Aryl groups improve rigidity and UV stability for material science applications.
- Synthetic Considerations: Amino-substituted propanoates may require specialized protection/deprotection strategies due to reactive -NH and -OH groups, unlike simpler esters (e.g., methyl 3-phenylpropanoate).
- Knowledge Gaps: Limited data on the target compound’s physical properties (e.g., melting/boiling points) and explicit applications highlights the need for further research.
Biological Activity
Overview
Ethyl 3-[(3-hydroxypropyl)amino]propanoate, with the molecular formula C8H17NO3, is an organic compound recognized for its diverse applications in biochemical research and medicinal chemistry. Its structural features, particularly the presence of both hydroxyl and amino groups, facilitate significant interactions with biological systems, making it a compound of interest for various studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions , which can lead to alterations in the activity or function of these targets. This mechanism underlies its potential applications in drug development and enzyme-substrate interaction studies.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is linked to various diseases. The efficacy of such compounds is often assessed using methods like the ABTS assay, which measures the compound's ability to inhibit oxidation .
2. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For example, similar compounds have shown significant inhibitory effects on cancer cell proliferation across various cell lines, with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .
3. Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for certain enzymes. Studies have indicated that similar molecules can effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition potential is often quantified through IC50 values, providing a benchmark for comparison with established inhibitors like donepezil .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound and its analogs:
- Study on Antioxidant Activity : A comparative analysis revealed that certain analogs exhibited EC50 values significantly lower than traditional antioxidants like Trolox and ascorbic acid, indicating superior free radical scavenging capabilities .
- Anticancer Activity Evaluation : In vitro assays demonstrated that some derivatives showed potent antiproliferative effects against human cancer cell lines, with IC50 values ranging from 0.2 to 5 µM, suggesting a promising avenue for anticancer drug development .
Data Tables
Q & A
Q. How to address discrepancies in biological activity between in vitro and in silico models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
